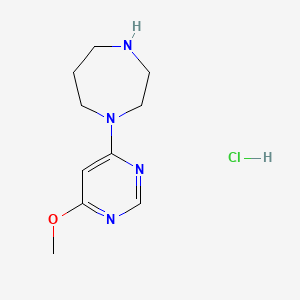
3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an intriguing compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and dyes. This specific molecule has gained attention due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps:
Formation of Pyridazinone Derivative: : The synthesis begins with the preparation of 6-oxo-3-phenylpyridazine by reacting phenylhydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: : The pyridazinone derivative is then coupled with 2-bromoethylamine to form the intermediate 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine.
Formation of Benzenesulfonamide: : The final step involves the reaction of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, yielding the target compound.
Industrial Production Methods: The industrial production of this compound would likely follow a similar synthetic route but on a larger scale, employing automated reactors and optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound can undergo oxidation reactions at the methoxy and fluoro substituents, and reduction reactions at the sulfonamide group.
Substitution Reactions: : Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution might happen at the fluoro group.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide group.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, nitro groups, under conditions like Friedel-Crafts reactions.
Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) conditions.
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of amines.
Substitution: : Varied substituted aromatic compounds.
Hydrolysis: : Benzenesulfonic acid and pyridazinone derivatives.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules with potential biological activities. It is used in studying the reactivity of sulfonamides and pyridazines.
Biology: It is investigated for its enzyme inhibition properties, particularly targeting sulfonamide-sensitive enzymes.
Industry: Used as an intermediate in the synthesis of dyes and agrochemicals, demonstrating its versatility beyond pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, often those containing metal ions. Its sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. Additionally, the compound may interact with DNA or protein structures, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds:
4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluoro group, altering its reactivity and biological properties.
3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Does not have the methoxy group, affecting its solubility and binding characteristics.
3-fluoro-4-methoxy-N-(2-ethylphenyl)pyridazinone: : Different scaffold, which might change its enzyme affinity and biological activity.
Uniqueness: The combination of fluoro and methoxy groups in 3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide provides a distinct set of chemical and biological properties, making it a unique candidate for further research and development in various fields.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-18-9-7-15(13-16(18)20)28(25,26)21-11-12-23-19(24)10-8-17(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORWRNNAHQWXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)


![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2686604.png)

![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)



![1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2686617.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)
![7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)

